Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound features a quinazolinone moiety, a piperidine ring, and a thiazole ring, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with phenyl isothiocyanate to form 2-mercapto-3-phenylquinazolin-4(3H)-one.
Introduction of Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the quinazolinone derivative reacts with piperidine under basic conditions.
Formation of Thiazole Ring: The thiazole ring is formed by reacting the intermediate with ethyl chloroacetate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the quinazolinone moiety, converting the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate .
- 4-[(E)-2-{3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide .
- 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-aryllbenzamides .
Uniqueness
Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate is unique due to its combination of a quinazolinone moiety, a piperidine ring, and a thiazole ring.
Biological Activity
Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a thiazole ring, a piperidine moiety, and a quinazolinone derivative. Its molecular formula is C18H22N4O3S, with a molecular weight of 378.46 g/mol. The presence of multiple functional groups contributes to its biological activity.
Research indicates that the compound exhibits several mechanisms of action:
- Antitumor Activity : It has been shown to inhibit tumor cell proliferation through modulation of key signaling pathways. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
- Anti-inflammatory Properties : this compound has been reported to downregulate pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.
Biological Activity Data
Activity | Effect | Reference |
---|---|---|
Antitumor | Induces apoptosis in cancer cells | |
Neuroprotection | Reduces oxidative stress | |
Anti-inflammatory | Decreases pro-inflammatory cytokines |
Case Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of the compound, it was administered to mice bearing xenograft tumors. Results showed significant tumor regression after treatment over a period of 25 days. The mechanism involved the inhibition of key survival pathways in cancer cells, leading to increased apoptosis rates.
Case Study 2: Neuroprotective Effects
A separate investigation focused on the neuroprotective properties of the compound in models of oxidative stress-induced neuronal injury. The results indicated that treatment with the compound significantly reduced cell death and preserved neuronal integrity compared to control groups.
Research Findings
Recent research has expanded on the potential applications of this compound:
- Stem Cell Research : A derivative of thiazole compounds has been identified as an enhancer for Oct3/4 expression, crucial for maintaining pluripotency in stem cells. This suggests that similar compounds could be leveraged for regenerative medicine applications .
- Anti-Virulence Therapeutics : The compound's structural analogs are being explored as anti-virulence agents against pathogenic bacteria, which could redefine therapeutic strategies in infectious diseases .
Properties
Molecular Formula |
C19H22N4O3S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H22N4O3S/c1-2-26-17(24)16-12-27-19(21-16)22-9-7-14(8-10-22)23-11-13-5-3-4-6-15(13)20-18(23)25/h3-6,12,14H,2,7-11H2,1H3,(H,20,25) |
InChI Key |
NQPCWOCWSLEPRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N2CCC(CC2)N3CC4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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